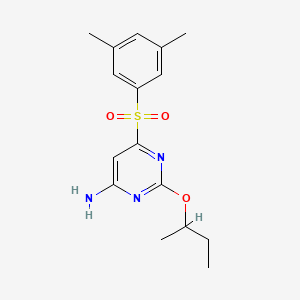
2-sec-Butoxy-6-(3,5-dimethyl-benzenesulfonyl)-pyrimidin-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-sec-Butoxy-6-(3,5-dimethyl-benzenesulfonyl)-pyrimidin-4-ylamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science. The unique structure of this compound, featuring a pyrimidine core substituted with sec-butoxy and benzenesulfonyl groups, suggests potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-sec-Butoxy-6-(3,5-dimethyl-benzenesulfonyl)-pyrimidin-4-ylamine typically involves multi-step organic reactions. One possible route could start with the preparation of the pyrimidine core, followed by the introduction of the sec-butoxy group and the benzenesulfonyl group through nucleophilic substitution reactions. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as potassium carbonate or sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-sec-Butoxy-6-(3,5-dimethyl-benzenesulfonyl)-pyrimidin-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-sec-Butoxy-6-(3,5-dimethyl-benzenesulfonyl)-pyrimidin-4-ylamine would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-sec-Butoxy-6-(3,5-dimethyl-benzenesulfonyl)-pyrimidine: Lacks the amine group.
6-(3,5-Dimethyl-benzenesulfonyl)-pyrimidin-4-ylamine: Lacks the sec-butoxy group.
2-sec-Butoxy-pyrimidin-4-ylamine: Lacks the benzenesulfonyl group.
Uniqueness
The unique combination of the sec-butoxy, benzenesulfonyl, and pyrimidine groups in 2-sec-Butoxy-6-(3,5-dimethyl-benzenesulfonyl)-pyrimidin-4-ylamine may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
284681-87-4 |
|---|---|
Molecular Formula |
C16H21N3O3S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-butan-2-yloxy-6-(3,5-dimethylphenyl)sulfonylpyrimidin-4-amine |
InChI |
InChI=1S/C16H21N3O3S/c1-5-12(4)22-16-18-14(17)9-15(19-16)23(20,21)13-7-10(2)6-11(3)8-13/h6-9,12H,5H2,1-4H3,(H2,17,18,19) |
InChI Key |
YFBUTSSKLJMRMF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=NC(=CC(=N1)S(=O)(=O)C2=CC(=CC(=C2)C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















